Trimethoxyphenylsilane
Overview
Description
Trimethoxyphenylsilane is a compound that is part of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. It is related to other organosilicon compounds such as trimethylsilane and has been studied for its unique reactivity and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of trimethoxyphenylsilane and its derivatives has been explored in several studies. For instance, sterically hindered arylsilanes containing the 2,4,6-trimethoxyphenyl ligand have been prepared with yields ranging from 22 to 45% . These compounds were synthesized and characterized using techniques such as multinuclear NMR, IR, GC-MS, and X-ray crystallography, indicating the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structure of trimethoxyphenylsilane derivatives has been examined using X-ray crystallography, which has revealed relatively short intramolecular distances between the silicon and the oxygen atoms in the ortho-methoxy groups of the aryl ligand . This suggests a strong interaction between these atoms, which could influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Trimethoxyphenylsilane undergoes various chemical reactions, one of which is the acid cleavage by a mixture of aqueous perchloric acid and methanol. This reaction occurs significantly faster for (2,4,6-trimethoxyphenyl)trimethylsilane compared to phenyltrimethylsilane, demonstrating the influence of the trimethoxyphenyl group on the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoxyphenylsilane and related compounds have been studied through various methods. For example, the metastable ion study of trimethoxyphenylsilane using mass-analyzed ion kinetic energy spectrometry and deuterium-labelling studies has provided insights into the fragmentation patterns of this molecule, which are crucial for understanding its stability and reactivity . Additionally, the synthesis of polymethyl(trimethylsiloxy)siloxane by anionic ring-opening polymerization indicates the potential of trimethoxyphenylsilane derivatives to form polymers with unique properties .
Scientific Research Applications
Mass Spectrometry Studies
Trimethoxyphenylsilane has been examined in mass spectrometry, specifically using mass-analyzed ion kinetic energy spectrometry. This research has revealed insights into its unimolecular decomposition, highlighting fragmentations and rearrangements unique to this compound (Tajima et al., 1990).
Reactivity in Chemical Synthesis
Studies have shown that trimethoxyphenylsilane demonstrates unique reactivity under certain conditions, such as being cleaved rapidly by a mixture of aqueous perchloric acid and methanol. This reactivity is significantly different from similar compounds, which has implications in organic synthesis (Eaborn et al., 1972).
Applications in Microelectronics
Research has indicated that trimethoxyphenylsilane can be used in the deposition of dielectric thin films in semiconductor manufacturing. This application is particularly relevant in the development of low-permittivity dielectric materials for advanced electronic devices (Loboda, 1999).
Advancements in Graphene Transfer
Trimethoxyphenylsilane has been utilized in the development of poly-trimethoxyphenylsilane (PTMS), applied as a carrier film in the graphene transfer process. This application is critical in the clean transfer of graphene, a material with wide-ranging implications in electronics and materials science (Kim et al., 2017).
Chemical Vapor Deposition Processes
The compound has been studied in the context of hot-wire chemical vapor deposition (CVD) processes. This research helps in understanding the reaction chemistry of trimethoxyphenylsilane under various conditions, which is valuable for materials science and engineering (Toukabri & Shi, 2013).
Catalytic Reactions
Trimethoxyphenylsilane has been explored in gold-catalyzed oxidative coupling reactions, providing insights into electrophilic aromatic substitution mechanisms. This research is significant in the field of organic chemistry and catalysis (Brenzovich et al., 2010).
Safety and Hazards
TMPS is classified as a flammable liquid and vapor . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . Safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment .
Future Directions
TMPS has been used in research to increase wood resistance against UV degradation . It was successfully grafted on European spruce and characterized by SEM-EDX and UV–vis reflectance . The modified samples showed improved weathering resistance compared to unmodified wood . This suggests that processing and modifying wood using supercritical CO₂ is a promising route to increase wood performances and increase its use as a building material . Another study used TMPS in the low-temperature cross-linking of polyethyleneimine ethoxylated to obtain stable electron injection layers in solution-processed organic light-emitting devices .
Mechanism of Action
Target of Action
Phenyltrimethoxysilane, also known as Trimethoxyphenylsilane, is primarily used as a functional monomer in sol-gel processing . It is often used for the surface modification of inorganic materials, such as silica particles or silica aerogels .
Mode of Action
Phenyltrimethoxysilane interacts with its targets through a process known as hydrolysis . This process involves the breaking of a bond in a molecule using water. The hydrolysis of Phenyltrimethoxysilane results in the formation of Si-OH groups, which can then interact with the surface of the target material .
Biochemical Pathways
The primary biochemical pathway involved in the action of Phenyltrimethoxysilane is the hydrolysis process . This process is catalyzed by the presence of an acid, such as HCl, in an ethanol system . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .
Result of Action
The hydrolysis of Phenyltrimethoxysilane results in the formation of Si-OH groups . These groups can then interact with the surface of the target material, modifying its properties . For example, when used in polypropylene composites, Phenyltrimethoxysilane can improve mechanical, electrical, and processing properties .
Action Environment
The action of Phenyltrimethoxysilane is influenced by several environmental factors. Both temperature and acidity can promote the hydrolysis reactions . Moreover, the steric hindrance of bulky long-chain groups can strongly hinder the curing processes in sticky systems . The introduction of F atoms can increase the hydrophobicity and thermostability of the silicon resin .
properties
IUPAC Name |
trimethoxy(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-26-7 | |
Record name | Phenyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89885-26-7 | |
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DSSTOX Substance ID |
DTXSID5040700 | |
Record name | Trimethoxyphenylsilane | |
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Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Acros Organics MSDS] | |
Record name | Benzene, (trimethoxysilyl)- | |
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Record name | Phenyltrimethoxysilane | |
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Product Name |
Phenyltrimethoxysilane | |
CAS RN |
2996-92-1 | |
Record name | Trimethoxyphenylsilane | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltrimethoxysilane | |
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Record name | Phenyltrimethoxysilane | |
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Record name | Benzene, (trimethoxysilyl)- | |
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Record name | Trimethoxyphenylsilane | |
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Record name | Trimethoxyphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152 | |
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Record name | TRIMETHOXYPHENYLSILANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q & A
Q1: What is Trimethoxyphenylsilane (TMPS) and what makes it useful in materials science?
A1: Trimethoxyphenylsilane (TMPS) is an organosilicon compound commonly employed as a modifying agent for various materials due to its ability to form stable bonds with both organic and inorganic substrates. This bifunctional nature makes it an attractive candidate for applications like enhancing the weathering resistance of wood [] and improving the stability of silver nanocoatings [].
Q2: How does TMPS interact with wood to improve its weathering resistance?
A2: TMPS can be successfully grafted onto wood, such as European spruce, using supercritical CO2 as a green solvent and reaction medium []. The trimethoxy groups in TMPS hydrolyze to silanol groups (Si-OH), which can then condense with hydroxyl groups present on the wood cell wall, forming strong covalent Si-O-C bonds. This chemical grafting improves the wood's resistance against UV degradation and enhances its overall weathering resistance.
Q3: Can you provide the molecular formula, weight, and spectroscopic data for TMPS?
A3: * Molecular Formula: C9H14O3Si* Molecular Weight: 198.3 g/mol* Spectroscopic data: * 1H NMR: Can be used to identify the presence of phenyl and methoxy protons. * 13C NMR: Provides information about the carbon atoms in the molecule. * FT-IR: Confirms the presence of Si-O bonds and characteristic peaks for phenyl and methoxy groups.
Q4: How does the presence of silicon in TMPS contribute to its properties and applications?
A4: The silicon atom in TMPS plays a crucial role in its reactivity and functionality. The Si-O bond is highly stable, contributing to the durability of materials modified with TMPS. Additionally, silicon enables the formation of siloxane (Si-O-Si) networks, which can impart hydrophobicity and enhance the mechanical properties of the final material.
Q5: How does TMPS contribute to the formation of wear-resistant tribofilms?
A5: In tribological systems, TMPS interacts with the surface of friction partners, leading to the formation of wear-resistant tribofilms []. Studies have shown its potential for hot forming processes in metal processing. The phenyl group in TMPS contributes to the formation of a stable tribofilm, while the silicon atom promotes adhesion to the metal surface.
Q6: What is the role of TMPS in the synthesis of silphenylene-containing siloxane resins?
A6: TMPS serves as a crucial precursor in synthesizing silphenylene-containing siloxane resins []. These resins exhibit desirable properties such as strong hydrophobicity and high water vapor barriers, making them suitable for waterproof coatings and adhesives.
Q7: Can TMPS be used as a carrier film for transferring CVD graphene? Why?
A7: Yes, Poly-Trimethoxyphenylsilane (PTMS) has been successfully employed as a carrier film in the CVD graphene transfer process []. The bulky phenyl groups hinder complete crosslinking, resulting in non-crystalline PTMS particles that don't adhere strongly to the graphene surface. This allows for easy removal of PTMS using solvents like toluene, leaving behind a clean graphene surface.
Q8: How does the solvent choice influence the formation of POSS and DDSQ derivatives from TMPS?
A8: The choice of solvent significantly influences the hydrolysis and condensation of TMPS, affecting the formation of POSS and DDSQ derivatives []. Aprotic solvents like THF favor POSS formation by promoting dimerization of silanol intermediates. In contrast, protic solvents like isopropanol stabilize double-decker structures (DDSQ).
Q9: What is the role of TMPS in the Hiyama coupling reaction?
A9: TMPS acts as a silicon-based cross-coupling partner in the Hiyama reaction [, , ]. It reacts with aryl halides in the presence of a palladium catalyst and a fluoride source to form biaryl compounds, which are important building blocks in organic synthesis.
Q10: How does TMPS contribute to the synthesis of C60-silica hybrid monoliths?
A10: Silylated C60 derivatives can be prepared through the hydrosilylation of C60 with TMPS. Subsequent sol-gel processing of these silylates with tetraethoxysilane results in the formation of C60-silica hybrid gel monoliths []. These monoliths have potential applications in materials science and catalysis.
Q11: Are there any environmental concerns associated with the use and disposal of TMPS?
A11: While TMPS itself does not pose significant environmental risks, its production and disposal require careful consideration. The use of supercritical CO2 as a solvent in some applications [] is a step towards greener chemistry. Further research is needed to develop environmentally friendly methods for the synthesis and disposal of TMPS and its derivatives.
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